1-(4-Methoxyphenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone
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Overview
Description
1-(4-Methoxyphenyl)-2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazole ring. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with thiosemicarbazide to yield the thiadiazole derivative. Subsequent reactions with phenylpiperazine and appropriate reagents lead to the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at specific sites within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and halides can be used in substitution reactions.
Major Products Formed:
Oxidation products: Various oxo derivatives.
Reduction products: Reduced analogs of the compound.
Substitution products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: Its unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)ethanone
4-Methoxypropiophenone
1-(4-Methoxyphenyl)propan-1-one
Uniqueness: 1-(4-Methoxyphenyl)-2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone stands out due to its unique structural features and potential applications. Unlike its simpler analogs, this compound contains a thiadiazole ring and a phenylpiperazine moiety, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-27-18-9-7-16(8-10-18)19(26)15-28-21-23-22-20(29-21)25-13-11-24(12-14-25)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIOPVHMDXGNSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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